2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate
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Overview
Description
2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: The protected piperazines are then deprotected using PhSH.
Intramolecular Cyclization: Selective intramolecular cyclization reaction gives the desired piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar biological activity.
2-substituted chiral piperazines: These compounds share a similar piperazine core and exhibit various biological activities.
Uniqueness
2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2416236-87-6 |
---|---|
Molecular Formula |
C15H18ClFN2O5S |
Molecular Weight |
392.8 |
Purity |
95 |
Origin of Product |
United States |
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